

GSK864: A Comparative Analysis of Cross-reactivity with IDH2 Mutants

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Compound of Interest

Compound Name: GSK864

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the isocitrate dehydrogenase 1 (IDH1) inhibitor, **GSK864**, with other selective IDH inhibitors, focusing on its cross-reactivity with mutant forms of isocitrate dehydrogenase 2 (IDH2). The information presented herein is supported by experimental data to aid researchers in the selection and application of appropriate chemical probes for their studies.

Introduction to IDH Mutations and Inhibitors

Mutations in the isocitrate dehydrogenase (IDH) enzymes, IDH1 and IDH2, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Small molecule inhibitors targeting these mutant enzymes have emerged as promising therapeutic agents. **GSK864** is a potent, allosteric inhibitor of mutant IDH1.[1] This guide focuses on its specificity and off-target effects on mutant IDH2.

Biochemical Activity and Selectivity

GSK864 demonstrates potent inhibition of various IDH1 mutants, including R132C, R132H, and R132G, with IC50 values in the low nanomolar range.[2] However, it exhibits moderate selectivity, with some inhibitory activity against wild-type IDH1 and cross-reactivity with mutant IDH2.[1][3] This contrasts with other well-characterized IDH inhibitors such as Ivosidenib (AG-

120), which is highly selective for mutant IDH1, and Enasidenib (AG-221), which is selective for mutant IDH2.

Table 1: Comparative Inhibitory Activity (IC50, nM) of IDH Inhibitors

Compound	Target	IC50 (nM)	Target	IC50 (nM)	Target	IC50 (nM)	Target	IC50 (nM)
GSK864	IDH1 R132C	9 ^[1]	IDH1 R132H	15 ^[1]	IDH1 R132G	17 ^[1]	IDH2 R172Q	183 ^[4]
GSK321*	IDH1 R132C	3.8 ^[5]	IDH1 R132H	4.6 ^[5]	IDH1 R132G	2.9 ^[5]	IDH2 R140Q	1358 ^[5]
IDH2 R172S	1034 ^[5]	WT IDH1	46 ^[5]	WT IDH2	496 ^[5]			
Ivosidenib (AG-120)	IDH1 R132H	12	IDH1 R132C	15	IDH1 R132G	23	IDH2 R140Q	>100,000
IDH2 R172K	>100,000	WT IDH1	1600	WT IDH2	>100,000			
Enasidenib (AG-221)	IDH2 R140Q	100	IDH2 R172K	40	IDH1 R132H	>50,000	WT IDH1	>100,000
WT IDH2	4300							

*GSK321 is a close structural analog of **GSK864**.^[3]

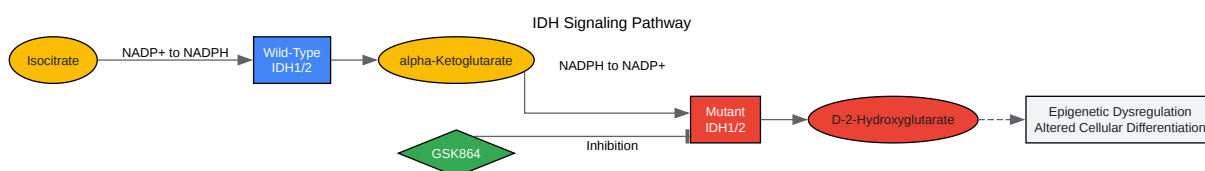
Cellular Activity

In cellular assays, **GSK864** effectively reduces the production of 2-HG in cells harboring IDH1 mutations. For instance, in HT1080 fibrosarcoma cells with the IDH1 R132C mutation, **GSK864**

inhibited 2-HG production with an EC50 of 320 nM.[2]

Signaling Pathways and Experimental Workflows

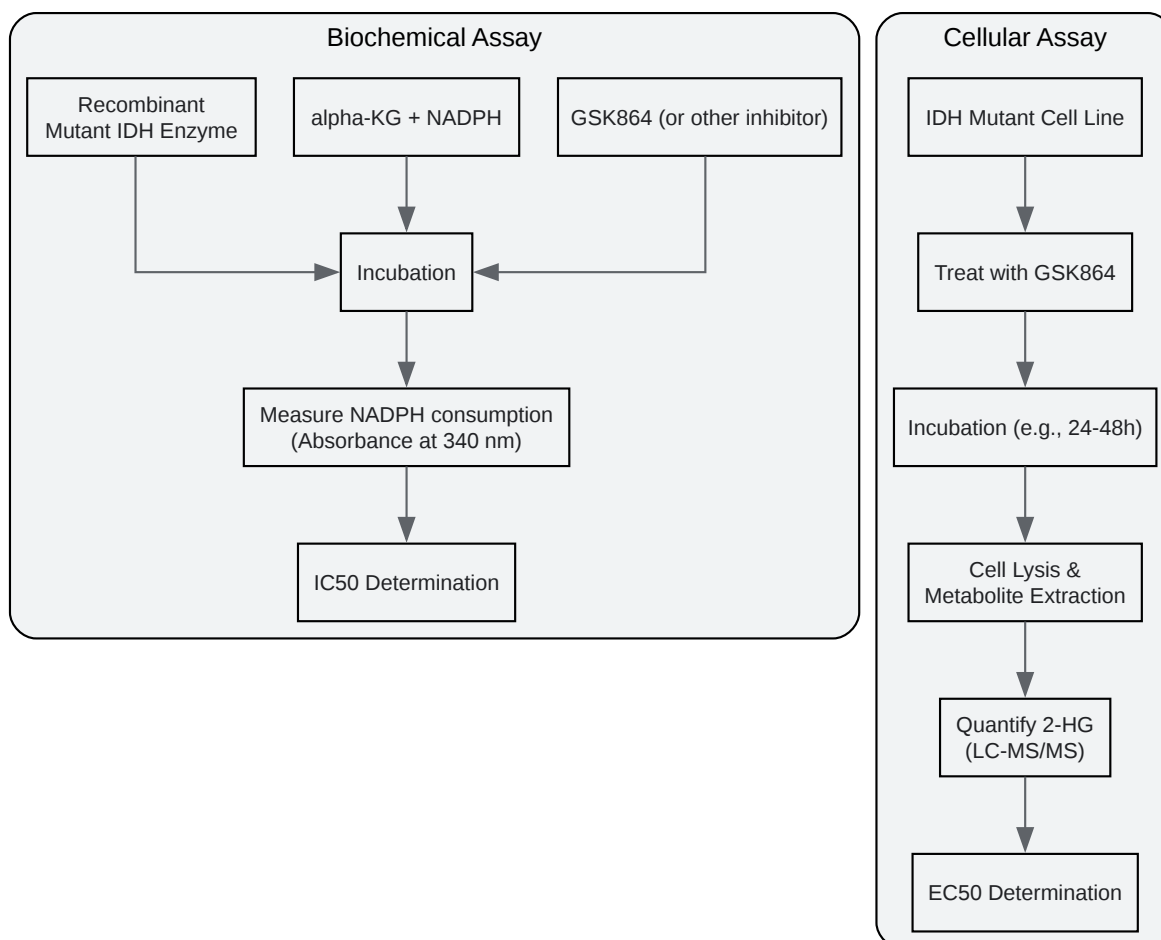
The following diagrams illustrate the canonical IDH signaling pathway and a typical experimental workflow for assessing IDH inhibitor activity.



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Canonical IDH signaling pathway and the inhibitory action of **GSK864**.

IDH Inhibitor Activity Workflow



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General workflow for determining inhibitor potency.

Experimental Protocols

Biochemical Assay for IDH Activity

This assay measures the enzymatic activity of recombinant IDH enzymes by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

- Recombinant wild-type or mutant IDH1/IDH2 enzyme
- Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10% glycerol, 0.5 mM DTT, 20 mM MgCl₂
- α -ketoglutarate (α -KG)
- NADPH
- Test inhibitor (e.g., **GSK864**) dissolved in DMSO
- 96-well UV-transparent microplate
- Spectrophotometer plate reader

Procedure:

- Prepare a serial dilution of the test inhibitor in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the test inhibitor to the appropriate wells. Include DMSO-only wells as a negative control.
- Add the recombinant IDH enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a mixture of α -KG and NADPH.
- Immediately measure the absorbance at 340 nm every minute for 30-60 minutes.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay for 2-HG Production

This assay quantifies the amount of the oncometabolite 2-HG produced by cancer cells harboring IDH mutations after treatment with an inhibitor.

Materials:

- IDH mutant cancer cell line (e.g., HT1080 for IDH1 R132C)
- Cell culture medium and supplements
- Test inhibitor (e.g., **GSK864**)
- Cell lysis buffer
- Internal standard (e.g., 13C5-2-HG)
- LC-MS/MS system

Procedure:

- Seed the IDH mutant cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 or 48 hours).
- After incubation, aspirate the medium and wash the cells with PBS.
- Lyse the cells and extract the intracellular metabolites.
- Add an internal standard to the cell lysates for accurate quantification.
- Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of 2-HG.
- Normalize the 2-HG levels to the total protein concentration or cell number.
- Plot the normalized 2-HG levels against the inhibitor concentration to determine the EC50 value.

Conclusion

GSK864 is a potent inhibitor of various IDH1 mutants. However, researchers should be aware of its moderate cross-reactivity with wild-type IDH1 and mutant IDH2 enzymes. For studies requiring high selectivity, Ivosidenib for IDH1 or Enasidenib for IDH2 may be more suitable alternatives. The choice of inhibitor should be guided by the specific research question and the mutational status of the experimental system. The protocols provided in this guide offer a starting point for the characterization and comparison of these and other IDH inhibitors.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK864 | Structural Genomics Consortium [thesgc.org]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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